![molecular formula C15H19N3O4 B5857910 N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity.
Mecanismo De Acción
N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, thereby inhibiting the excitatory effects of glutamate on the neuron.
Biochemical and Physiological Effects:
N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been shown to block the induction of LTP and LTD in the hippocampus, a brain region important for learning and memory. It has also been shown to block the excitatory effects of glutamate on neurons in other brain regions, including the cortex and cerebellum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide in lab experiments is its specificity for the AMPA receptor subtype, which allows researchers to study the role of this receptor in synaptic transmission and plasticity. However, one limitation is that it does not completely block the effects of glutamate, as other receptor subtypes may be involved in glutamate signaling.
Direcciones Futuras
There are several future directions for research involving N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more specific and potent AMPA receptor antagonists for use in clinical settings. Additionally, researchers may investigate the effects of N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide on other neurotransmitter systems, such as the GABAergic system.
Métodos De Síntesis
N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide can be synthesized using a multi-step process involving the reaction of 4-nitrophenylacetic acid with cyclohexyl isocyanate to form the corresponding carbamate. The carbamate is then treated with thionyl chloride to give the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the final product.
Aplicaciones Científicas De Investigación
N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide has been extensively used in neuroscience research to study the role of glutamate receptors in synaptic transmission and plasticity. It has been used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that are thought to underlie learning and memory.
Propiedades
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-14(10-11-6-8-13(9-7-11)18(20)21)17-22-15(19)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNZRORBSKESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24803746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1Z)-N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.